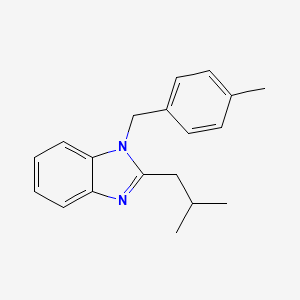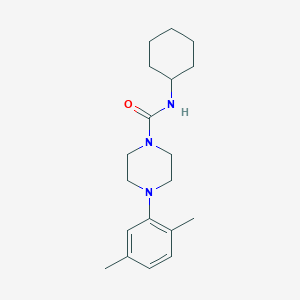
N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea is a compound that has gained significant attention in scientific research due to its unique properties. It is a thiourea derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea is not fully understood. However, it has been shown to inhibit the activity of protein tyrosine phosphatases, which play a crucial role in cell signaling pathways. This inhibition leads to the activation of various signaling pathways, including the JAK-STAT pathway, which regulates cell growth and differentiation.
Biochemical and Physiological Effects
Studies have shown that N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea has antitumor and antifungal effects. It has also been shown to inhibit the replication of the hepatitis C virus. In addition, it has been investigated for its potential immunomodulatory effects and as a treatment for autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea has several advantages for lab experiments, including its ability to inhibit protein tyrosine phosphatases and its potential therapeutic applications. However, its mechanism of action is not fully understood, and its toxicity and side effects need to be further investigated.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea. These include investigating its potential as a treatment for autoimmune diseases, understanding its mechanism of action, and exploring its potential as an antiviral agent. Additionally, further research is needed to determine its toxicity and side effects and to optimize its synthesis method to improve its yield and purity.
Conclusion
N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea is a compound that has gained significant attention in scientific research due to its unique properties. It has potential therapeutic applications, including as an antitumor, antifungal, and antiviral agent, and has been investigated for its ability to inhibit protein tyrosine phosphatases. While its mechanism of action is not fully understood, there are several future directions for its study, including investigating its potential as a treatment for autoimmune diseases and optimizing its synthesis method.
Synthesemethoden
N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea can be synthesized using different methods, including the reaction of benzyl isothiocyanate with 4-chloro-2-methylaniline in the presence of a base or the reaction of 4-chloro-2-methylphenyl isothiocyanate with benzylamine. The reaction conditions and the purity of the starting materials affect the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-N'-(4-chloro-2-methylphenyl)thiourea has been studied for its potential therapeutic applications, including as an antitumor, antifungal, and antiviral agent. It has also been investigated for its ability to inhibit protein tyrosine phosphatases and as a potential treatment for autoimmune diseases.
Eigenschaften
IUPAC Name |
1-benzyl-3-(4-chloro-2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2S/c1-11-9-13(16)7-8-14(11)18-15(19)17-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOVRSCDXFZOSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-chloro-2-methylphenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[4-(3,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B5728158.png)
![5-amino-2-(5-chloro-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B5728162.png)

![N-(2-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5728174.png)
![1-(2-chlorophenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5728187.png)
![4-(3-chloro-4-methylphenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B5728192.png)
![3-methyl-N'-[(4-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5728199.png)
![N-[4-(1-naphthyloxy)phenyl]-2-furamide](/img/structure/B5728212.png)
